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molecular formula C13H16O5 B8445472 4-(4-Carboxymethyl-phenoxy)-butyric acid methyl ester

4-(4-Carboxymethyl-phenoxy)-butyric acid methyl ester

Cat. No. B8445472
M. Wt: 252.26 g/mol
InChI Key: DPMIXRFRINHZMF-UHFFFAOYSA-N
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Patent
US07939666B2

Procedure details

4-(4-Benzyloxycarbonylmethyl-phenoxy)-butyric acid methyl ester (1.4 g, 4.09 mmol) was dissolved in EtOAc (60 ml). Pd/carbon (100 mg) was added and the reaction stirred under a hydrogen atmosphere (balloon) for 16 h at room temperature. The reaction mixture was filtered through a pad of celite and the pad washed with EtOAc. The filtrate was evaporated to dryness to give a white solid (1.03 g, 100% yield). LCMS purity 93%, m/z 253 [M++H]+.
Name
4-(4-Benzyloxycarbonylmethyl-phenoxy)-butyric acid methyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:25])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17]CC2C=CC=CC=2)=[O:16])=[CH:10][CH:9]=1>CCOC(C)=O.[Pd].[C]>[CH3:1][O:2][C:3](=[O:25])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
4-(4-Benzyloxycarbonylmethyl-phenoxy)-butyric acid methyl ester
Quantity
1.4 g
Type
reactant
Smiles
COC(CCCOC1=CC=C(C=C1)CC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Pd carbon
Quantity
100 mg
Type
catalyst
Smiles
[Pd].[C]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred under a hydrogen atmosphere (balloon) for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
the pad washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CCCOC1=CC=C(C=C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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